molecular formula C19H27N3O3S B11478335 N-[2-(1-adamantylthio)ethyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide

N-[2-(1-adamantylthio)ethyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B11478335
M. Wt: 377.5 g/mol
InChI Key: NYOAHAHBMPBXJH-UHFFFAOYSA-N
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Description

N-[2-(1-adamantylthio)ethyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines an adamantyl group with a pyrimidine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-adamantylthio)ethyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Adamantylthioethyl Intermediate: This step involves the reaction of 1-adamantylthiol with an appropriate ethylating agent under basic conditions to form the 2-(1-adamantylthio)ethyl intermediate.

    Pyrimidine Ring Formation: The intermediate is then reacted with a suitable precursor to form the pyrimidine ring. This often involves the use of urea or thiourea derivatives under acidic or basic conditions.

    Final Coupling Reaction: The final step involves coupling the pyrimidine derivative with the adamantylthioethyl intermediate under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the adamantylthio group.

    Reduction: Reduction reactions can occur at the carbonyl groups in the pyrimidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the adamantylthioethyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, N-[2-(1-adamantylthio)ethyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is explored for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It could be developed into a drug for treating various diseases, depending on its biological activity and mechanism of action.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantylthio)ethyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The adamantyl group may enhance the compound’s ability to penetrate cell membranes, while the pyrimidine ring could interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1-adamantylthio)ethyl]amine: A simpler compound with similar structural features but lacking the pyrimidine ring.

    1-Adamantylthiol: Contains the adamantylthio group but lacks the ethyl and pyrimidine components.

    Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different substituents.

Uniqueness

N-[2-(1-adamantylthio)ethyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is unique due to its combination of an adamantyl group with a pyrimidine ring. This structural feature may confer unique biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H27N3O3S

Molecular Weight

377.5 g/mol

IUPAC Name

N-[2-(1-adamantylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxopyrimidine-4-carboxamide

InChI

InChI=1S/C19H27N3O3S/c1-21-15(8-16(23)22(2)18(21)25)17(24)20-3-4-26-19-9-12-5-13(10-19)7-14(6-12)11-19/h8,12-14H,3-7,9-11H2,1-2H3,(H,20,24)

InChI Key

NYOAHAHBMPBXJH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)C(=O)NCCSC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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